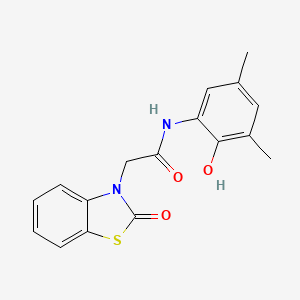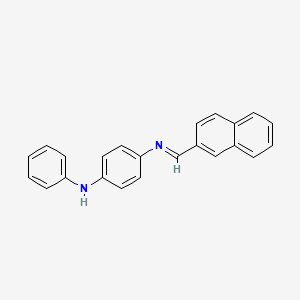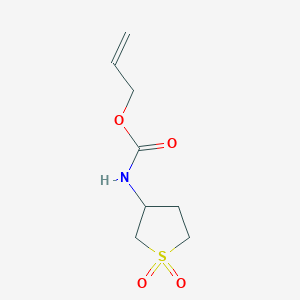![molecular formula C21H25N3O2 B11566785 2'-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide](/img/structure/B11566785.png)
2'-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide typically involves the reaction of an aldehyde or ketone with hydrazine or its derivatives. The reaction proceeds through the formation of a hydrazone intermediate. The general reaction can be represented as follows:
R1R2C=O+H2NNH2→R1R2C=NNH2+H2O
In this case, the specific reactants would be 3-phenylpropionyl hydrazine and 2’-ethyl-3-butanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2’-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide
- 3-Phenylpropionyl hydrazone
- 2’-Ethyl-3-butanone hydrazone
Uniqueness
2’-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the ethyl and phenyl groups in the molecule enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25N3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3E)-N-(2-ethylphenyl)-3-(3-phenylpropanoylhydrazinylidene)butanamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-18-11-7-8-12-19(18)22-21(26)15-16(2)23-24-20(25)14-13-17-9-5-4-6-10-17/h4-12H,3,13-15H2,1-2H3,(H,22,26)(H,24,25)/b23-16+ |
InChI Key |
IMFOUMYCSQVJHX-XQNSMLJCSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)CCC2=CC=CC=C2)/C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566703.png)

![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11566711.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566720.png)
![2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11566727.png)
![Tricyclo[3.3.1.1(3,7)]decane-1-acetamide, N-(2-methyl-4-oxazolo[4,5-b]pyridin-2-ylphenyl)-](/img/structure/B11566731.png)
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566732.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11566737.png)
![2,6-dibromo-4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11566738.png)

![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11566746.png)
![3-(4-chlorophenyl)-8-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11566747.png)
![6-(3-chloro-4-methoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566748.png)
